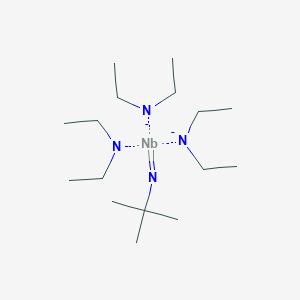
Tert-butyliminoniobium;diethylazanide
概要
説明
作用機序
Target of Action
(t-Butylimido)tris(diethylamino)niobium, also known as Tris(diethylamido)(tert-butylimido)niobium(V), is primarily used as a precursor in atomic layer deposition (ALD) processes . Its primary target is the deposition surface where it interacts with other reactants to form a thin film of niobium-based compounds .
Mode of Action
In the ALD process, (t-Butylimido)tris(diethylamino)niobium interacts with its target surface in a sequential, self-limiting manner . It reacts with the surface to form a monolayer, then the surface is purged to remove unreacted molecules and byproducts. This process is repeated to build up the desired film thickness .
Biochemical Pathways
Instead, it is involved in the chemical pathway of atomic layer deposition, contributing to the formation of niobium-based thin films .
Pharmacokinetics
Its properties relevant to ald processes include high reactivity and volatility, which ensure efficient deposition and purging .
Result of Action
The result of (t-Butylimido)tris(diethylamino)niobium’s action in ALD processes is the formation of high-quality niobium-based thin films. These films are used in various applications, including microelectronics and protective coatings .
Action Environment
The action of (t-Butylimido)tris(diethylamino)niobium is influenced by several environmental factors. The temperature and pressure of the ALD process, the nature of the co-reactants, and the specific surface properties of the substrate can all affect the efficiency of deposition and the quality of the resulting film . It’s also worth noting that this compound is air and moisture sensitive , which means it must be handled and stored under controlled conditions to maintain its reactivity and prevent premature reactions .
準備方法
The synthesis of tert-butyliminoniobium;diethylazanide involves the reaction of niobium pentachloride with tert-butylamine and diethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The product is purified through sublimation or recrystallization to obtain a high-purity compound suitable for industrial applications .
化学反応の分析
Tert-butyliminoniobium;diethylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxygen or ozone, leading to the formation of niobium oxides.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to produce lower oxidation state niobium compounds.
Substitution: The diethylamido groups can be substituted with other ligands, such as alkoxides or halides, under appropriate conditions
Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyliminoniobium;diethylazanide is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a precursor in the synthesis of niobium-containing compounds and materials.
Biology: The compound is used in the preparation of niobium-based catalysts for biological applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical imaging.
Industry: It is employed in the deposition of niobium nitride thin films, which are used in superconducting materials and electronic devices
類似化合物との比較
Tert-butyliminoniobium;diethylazanide is unique due to its specific ligand structure, which provides stability and reactivity suitable for deposition processes. Similar compounds include:
Tris(diethylamido)(tert-butylimido)tantalum(V): Used in similar deposition processes but with tantalum as the central metal.
Tris(diethylamido)(tert-butylimido)vanadium(V): Another analogous compound used in deposition systems with vanadium as the central metal
These compounds share similar applications but differ in their central metal and specific reactivity profiles, making this compound a unique and valuable compound in its field.
特性
IUPAC Name |
tert-butyliminoniobium;diethylazanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.3C4H10N.Nb/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMGCFWEYRQHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Nb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39N4Nb-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210363-27-2 | |
| Record name | (t-Butylimido)tris(diethylamino)niobium(V) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3115566.png)
![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B3115568.png)


![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)









